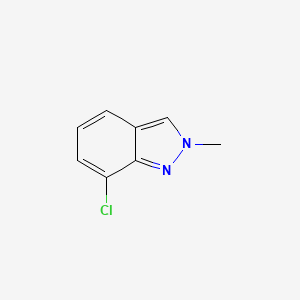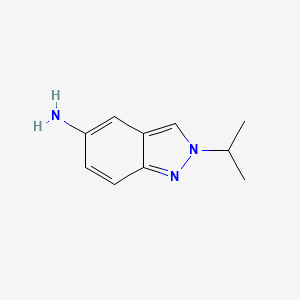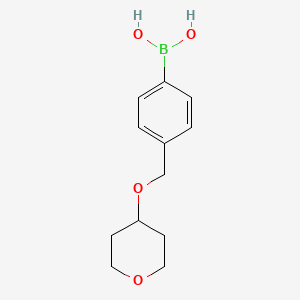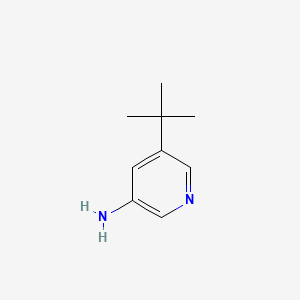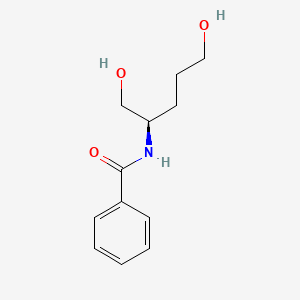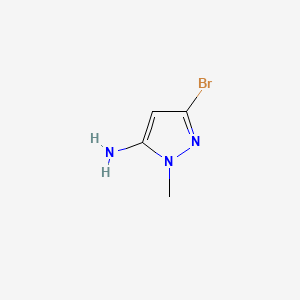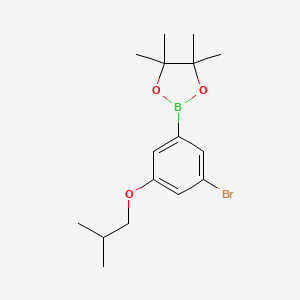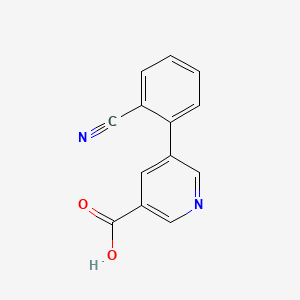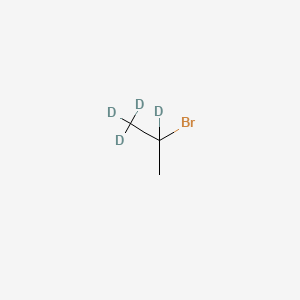
2-Bromopropane-1,1,1,2-d4
Vue d'ensemble
Description
2-Bromopropane-1,1,1,2-d4 is a deuterated derivative of 2-bromopropane, where deuterium atoms replace the hydrogen atoms at specific positions in the molecule. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.
Mécanisme D'action
Target of Action
The primary target of 2-Bromopropane-1,1,1,2-d4, also known as 2-Bromo-1,1,1,2-tetradeuteriopropane, is the hydroxide ion . The hydroxide ion acts as a base, playing a crucial role in the elimination reaction involving 2-bromopropane .
Mode of Action
The compound interacts with its target, the hydroxide ion, through an elimination reaction . In this reaction, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine . This results in a rearrangement of the electrons, which expels the bromine as a bromide ion .
Biochemical Pathways
The elimination reaction involving 2-bromopropane and hydroxide ions leads to the formation of propene . This reaction is part of the broader class of elimination reactions, which are fundamental to organic chemistry .
Pharmacokinetics
The compound’s boiling point is 71°c , suggesting that it is volatile and may be rapidly eliminated from the body
Result of Action
The result of the elimination reaction involving 2-bromopropane and hydroxide ions is the formation of propene . Propene, a gas, passes through the condenser and can be collected .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the elimination reaction is typically carried out under reflux, which involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids . The presence of a concentrated solution of sodium or potassium hydroxide in ethanol is also necessary for the reaction to occur .
Analyse Biochimique
Biochemical Properties
For instance, 1-bromopropane, a related compound, is metabolized by cytochrome P450, primarily CYP2E1
Cellular Effects
Studies on 1-bromopropane and 2-bromopropane have shown that these compounds can cause reproductive and hematopoietic disorders in workers . Animal studies have shown that 2-bromopropane targets spermatogonia in the testis, oocytes in the primordial follicle, and hematopoietic cells in the bone marrow .
Molecular Mechanism
The molecular mechanism of action of 2-Bromopropane-1,1,1,2-d4 is not well-understood. It is known that bromopropanes can undergo elimination reactions. For example, 2-bromopropane can undergo dehydrohalogenation to give propene . This reaction involves the removal of a hydrogen ion from the carbon atom next to the one holding the bromine, expelling the bromine as a bromide ion .
Temporal Effects in Laboratory Settings
Studies on 1-bromopropane have shown dose-dependent neurotoxicity in female workers .
Dosage Effects in Animal Models
Studies on 1-bromopropane have shown that exposure to this compound inhibits spermiation in male rats and disrupts the development of follicles in female rats .
Metabolic Pathways
It is known that 1-bromopropane, a related compound, is metabolized by oxidation reactions catalyzed by cytochrome P450, primarily CYP2E1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopropane-1,1,1,2-d4 typically involves the bromination of deuterated propane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine. The process may involve the use of deuterated reagents and solvents to maintain the isotopic purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromopropane-1,1,1,2-d4 undergoes various chemical reactions, including:
Elimination Reactions: In the presence of strong bases like sodium or potassium
Propriétés
IUPAC Name |
2-bromo-1,1,1,2-tetradeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-VYMTUXDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)
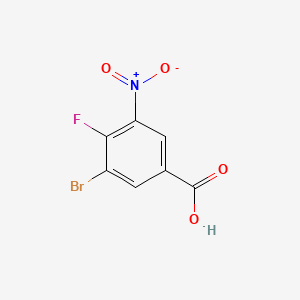
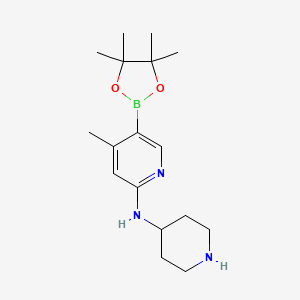
![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)
